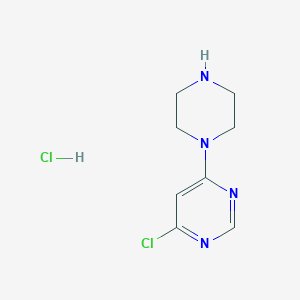

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

4-chloro-6-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULCCSIJQBLRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595671 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203519-89-5 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4,6-dichloropyrimidine with piperazine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom at the 6-position by the piperazine ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, N-oxides, and secondary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

Case Study:

In a study examining the effects of pyrimidine derivatives on non-small cell lung cancer (NSCLC), compounds similar to 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride demonstrated high efficacy against H460 and A549 cell lines. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. The presence of a piperazine moiety is often associated with enhanced pharmacological effects, particularly in modulating inflammatory pathways .

Data Table: Structure-Activity Relationship (SAR) Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at C-4, Piperazine at C-6 | Anticancer, Anti-inflammatory |

| GDC-0941 | PI3K inhibitor | High efficacy against NSCLC |

| GNE-477 | mTOR inhibitor | Potent activity in cancer cell lines |

Neurological Applications

The piperazine group is known for its role in modulating neurotransmitter systems, making this compound a candidate for neurological research. Studies have shown that similar compounds can interact with serotonin receptors, potentially leading to new treatments for depression and anxiety disorders .

Case Study:

A research project explored the interaction of pyrimidine derivatives with serotonin receptors, revealing promising results for developing antidepressants based on these structural frameworks .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

- 2-Fluorophenyl substitution (MFCD09880362) enhances lipophilicity, improving blood-brain barrier penetration for neurological targets .

Pyrimidine Core Variations :

Pharmacological Relevance

- Kinase Inhibition : Compounds like 4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride (CAS 321571-41-9) are intermediates in kinase inhibitor synthesis, leveraging sulfur's electronic effects .

- CNS Targeting : Fluorinated analogs (e.g., MFCD09880362) are explored for CNS disorders due to improved logP values .

Biological Activity

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 235.11 g/mol, has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating the biological effects of this compound. Research indicates that modifications to the pyrimidine ring and piperazine substituents can significantly influence the compound's efficacy against various biological targets.

Key Findings from SAR Studies

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as NAPE-PLD, which is involved in lipid metabolism. Variations in substituents have been linked to changes in inhibitory potency, with certain configurations yielding nanomolar IC50 values .

- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound exhibit moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .

- Neuropharmacological Effects : The compound has been explored for its potential as an A2A adenosine receptor antagonist, which may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's and Alzheimer's .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that this compound can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : It enhances apoptosis in cancer cells by activating caspases and inhibiting PARP1 activity, leading to increased DNA damage response .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-Chloro-6-(piperazin-1-yl)pyrimidine | 18 | PARP1 |

| Olaparib | 57.3 | PARP1 |

2. Neurological Effects

The compound has shown promise in modulating neurotransmitter systems:

- Anticonvulsant Activity : Certain derivatives have exhibited significant anticonvulsant properties in preclinical models, suggesting potential applications in epilepsy treatment .

3. Anti-inflammatory Properties

Some studies have reported anti-inflammatory effects linked to COX inhibition:

- In Vitro Studies : Compounds derived from this structure demonstrated COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various piperazine derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neurological Applications

A study investigating the neuroprotective effects of A2A receptor antagonists included this compound as a candidate. It was shown to improve cognitive function in animal models of Alzheimer’s disease by enhancing dopaminergic signaling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride, and what methodological considerations are critical for optimizing yield?

- Answer : A typical synthesis involves nucleophilic substitution between a halogenated pyrimidine precursor (e.g., 4,6-dichloropyrimidine) and piperazine under basic conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and stoichiometric ratios to minimize side reactions. Acidification with HCl yields the hydrochloride salt. Post-synthetic purification via recrystallization or column chromatography is essential to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the pyrimidine core and piperazine substitution. Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹). X-ray crystallography, if feasible, provides definitive stereochemical data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : Based on structural analogs, use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact. Work in a fume hood, and store separately from oxidizing agents. Waste must be neutralized (e.g., with dilute NaOH) before disposal via hazardous waste contractors. Emergency procedures for exposure include rinsing eyes/skin with water and seeking medical attention .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Answer : The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro studies (e.g., enzyme inhibition assays). For cell-based assays, DMSO is often used as a co-solvent (<1% v/v). Solubility in organic solvents (e.g., ethanol, acetonitrile) facilitates HPLC analysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Answer : Quantum mechanical calculations (DFT) predict transition states and regioselectivity in substitution reactions. Machine learning models trained on reaction databases (e.g., Reaxys) can suggest optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect dynamic processes. 2D techniques (COSY, HSQC) clarify coupling patterns. Cross-validate with high-resolution mass spectrometry and elemental analysis .

Q. How do impurities in the compound affect pharmacological studies, and what analytical methods detect them?

- Answer : Trace impurities (e.g., unreacted starting materials or dehalogenated byproducts) can skew bioactivity results. HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) resolves impurities. Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) ensures purity >98% .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) simulate long-term storage. UPLC monitors degradation products, while kinetic modeling (Arrhenius equation) extrapolates shelf life. Buffer solutions (pH 1–9) identify pH-sensitive degradation pathways .

Notes

- Safety recommendations are extrapolated from structurally related piperazine derivatives due to limited direct data on the target compound.

- Computational tools (e.g., COMSOL Multiphysics) are recommended for scaling synthesis from lab-to-pilot plant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.